2-Thiomorpholinol: A Technical Guide for Researchers
2-Thiomorpholinol: A Technical Guide for Researchers
CAS Number: 2097678-00-5
Molecular Formula: C₄H₉NOS
Molecular Weight: 119.19 g/mol [1][2]
This guide provides a comprehensive overview of 2-thiomorpholinol, a heterocyclic compound of interest in medicinal chemistry and drug development. It details its properties, potential synthesis strategies, and the broader context of the biological significance of the thiomorpholine scaffold.
Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | 262.5 ± 30.0 °C |
| Density | 1.204 ± 0.06 g/cm³ |
| pKa | 13.08 ± 0.20 |
Note: These values are predictions and should be used with caution until experimental data becomes available.
Synthesis and Purification
While a specific, detailed synthesis protocol for 2-thiomorpholinol is not explicitly documented in readily available literature, its structure suggests plausible synthetic routes based on established methods for creating substituted thiomorpholines. The following outlines a conceptual synthetic approach.
Conceptual Synthetic Pathway
A potential route to 2-thiomorpholinol could involve the cyclization of a suitable precursor containing both a thiol and an amino alcohol functionality. One possible strategy is outlined below:
Caption: Conceptual synthetic workflow for 2-thiomorpholinol.
Step-by-Step Methodology (Hypothetical):
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Protection of Functional Groups: The amino and one of the hydroxyl groups of a suitable starting material, such as an amino diol, would likely require protection to ensure selective reaction.
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Introduction of the Thiol Group: The unprotected hydroxyl group could then be converted to a thiol.
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Deprotection and Cyclization: Removal of the protecting groups would be followed by an intramolecular cyclization, likely under basic conditions, to form the thiomorpholine ring.
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Purification: The final product would require purification, potentially through techniques such as fractional distillation or recrystallization, which are common for thiomorpholine derivatives.
General Purification Techniques for Thiomorpholines
Given the lack of a specific protocol for 2-thiomorpholinol, general purification methods for the parent compound, thiomorpholine, can provide valuable insights. These include:
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Fractional Distillation: This technique is suitable for separating thiomorpholine from impurities with different boiling points.
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Recrystallization: For solid derivatives, recrystallization from a suitable solvent is an effective purification method. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Spectroscopic Characterization
Specific spectroscopic data (NMR, IR, MS) for 2-thiomorpholinol is not currently available in public databases. However, analysis of related structures can provide an indication of the expected spectral features.
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¹H NMR: Protons on the carbon adjacent to the hydroxyl group would be expected to show a characteristic downfield shift. The protons on the carbons adjacent to the nitrogen and sulfur atoms would also exhibit distinct chemical shifts.
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¹³C NMR: The carbon bearing the hydroxyl group would be the most deshielded carbon in the aliphatic region.
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IR Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the hydroxyl group. C-N, C-S, and C-O stretching vibrations would also be present.
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Mass Spectrometry: The molecular ion peak would be expected at m/z 119. Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the thiomorpholine ring.
Biological and Medicinal Chemistry Context
The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules with diverse biological activities.[3] This makes 2-thiomorpholinol a compound of significant interest for further investigation and derivatization.
Established Activities of Thiomorpholine Derivatives
Derivatives of the parent compound, thiomorpholine, have been investigated for a wide range of therapeutic applications, including:
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Anticancer Agents: The thiomorpholine moiety has been incorporated into molecules targeting various cancer cell lines.[3][4]
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Antitubercular Agents: Several studies have highlighted the potential of thiomorpholine-containing compounds in the fight against Mycobacterium tuberculosis.[3][4]
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Anti-inflammatory and Analgesic Properties: The scaffold has been explored for its potential to modulate inflammatory pathways.[3][4]
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Antiviral and Antibacterial Activity: Thiomorpholine derivatives have shown promise as agents against various viral and bacterial infections.[3][4]
The diverse bioactivity of the thiomorpholine ring underscores the potential of 2-thiomorpholinol as a valuable building block for the synthesis of novel therapeutic agents. The presence of the hydroxyl group at the 2-position provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships.
Caption: Potential derivatization of 2-Thiomorpholinol for various therapeutic applications.
Safety and Toxicology
Specific toxicological data for 2-thiomorpholinol is not available. However, safety data for the parent compound, thiomorpholine, indicates that it is a hazardous substance. It is classified as causing severe skin burns and eye damage.[5] Therefore, it is crucial to handle 2-thiomorpholinol with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.
Conclusion and Future Directions
2-Thiomorpholinol is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While experimental data on its physicochemical properties and a specific synthesis protocol are currently lacking, its structural relationship to the biologically significant thiomorpholine class of compounds makes it a compelling target for further research. Future work should focus on developing a reliable synthetic route, fully characterizing the compound using modern analytical techniques, and exploring its potential in various biological assays to unlock its therapeutic promise.
References
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PubChem. 2-Thiomorpholinol. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Synthesis of thiomorpholines. [Link]
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Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
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MDPI. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. [Link]
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Pharmaffiliates. Thiomorpholin-2-ol. [Link]
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PMC. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
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PubChem. Thiomorpholine. National Center for Biotechnology Information. [Link]
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ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]
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Cambridge Open Engage. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]
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